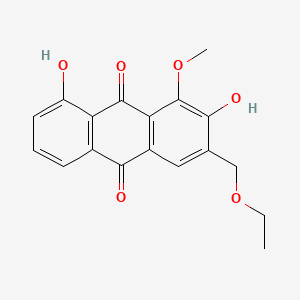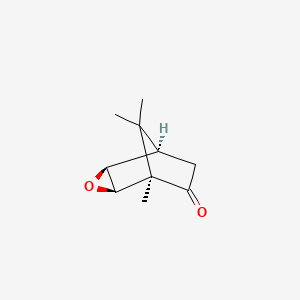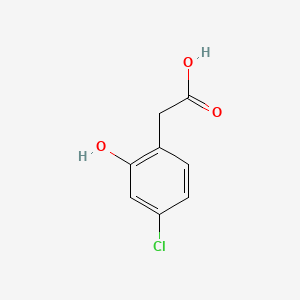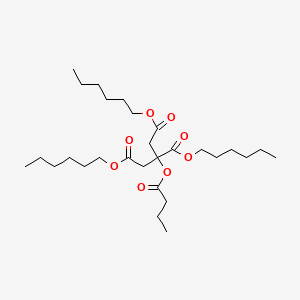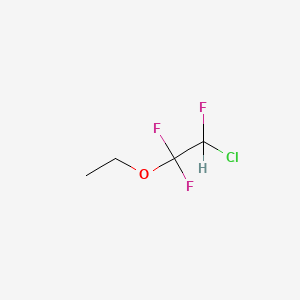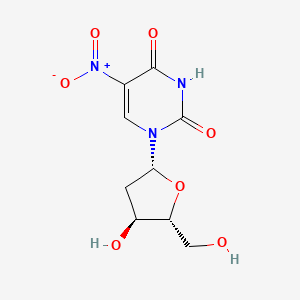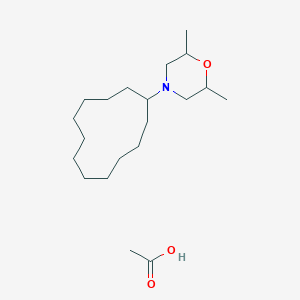
Dodemorph acetate
描述
Dodemorph acetate is a systemic morpholine fungicide primarily used for controlling powdery mildew and other fungal diseases in ornamental plants, including potted flowering shrubs and field-grown plants . It was introduced in 1968 and has since been approved for use in various countries under different regulatory frameworks . The compound is known for its protective and curative action, inhibiting sterol biosynthesis in fungal membranes .
作用机制
Target of Action
Dodemorph acetate is a morpholine fungicide . Its primary targets are fungi, particularly those causing diseases such as powdery mildew and rusts . These fungi are harmful to various plants, including ornamentals like roses .
Mode of Action
This compound operates by inhibiting sterol biosynthesis in the membranes of fungi . Sterols are essential components of fungal cell membranes, and their disruption leads to impaired cell function and ultimately cell death .
Biochemical Pathways
The specific biochemical pathway affected by this compound is the sterol biosynthesis pathway . By inhibiting this pathway, this compound prevents the production of essential sterols, disrupting the integrity and function of the fungal cell membrane .
Pharmacokinetics
This compound is moderately soluble in water and most organic solvents . It is moderately persistent in soil and is non-mobile . . These properties influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The inhibition of sterol biosynthesis by this compound leads to the death of the fungal cells , effectively controlling diseases caused by these fungi . This results in healthier plants and improved yields .
Action Environment
This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its moderate persistence in soil suggests it can remain effective for a reasonable duration in the environment . Furthermore, its moderate water solubility implies it can be applied via watering systems, but may also be washed away by heavy rain .
生化分析
Biochemical Properties
Dodemorph acetate plays a crucial role in biochemical reactions by inhibiting sterol biosynthesis in fungal membranes . This inhibition disrupts the formation of ergosterol, an essential component of fungal cell membranes, leading to cell lysis and death. This compound interacts with enzymes involved in sterol biosynthesis, such as sterol 14α-demethylase, by binding to the enzyme’s active site and preventing the conversion of lanosterol to ergosterol .
Cellular Effects
This compound affects various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol biosynthesis, leading to increased membrane permeability and cell death . In plant cells, this compound can influence cell signaling pathways and gene expression related to stress responses and defense mechanisms . It may also impact cellular metabolism by altering the balance of sterol intermediates and other metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to sterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungi . By occupying the enzyme’s active site, this compound prevents the demethylation of lanosterol, a key step in the production of ergosterol . This inhibition leads to the accumulation of toxic sterol intermediates and disrupts membrane structure and function, ultimately causing fungal cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is moderately persistent in soil and exhibits moderate mobility, which can influence its long-term effects on cellular function . In in vitro and in vivo studies, prolonged exposure to this compound has been shown to cause cumulative stress responses in plants and fungi .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity, while higher doses can lead to adverse effects such as reproductive and developmental toxicity . Threshold effects have been observed, where certain concentrations of this compound are required to achieve fungicidal activity without causing significant harm to non-target organisms .
Metabolic Pathways
This compound is involved in metabolic pathways related to sterol biosynthesis . It interacts with enzymes such as sterol 14α-demethylase, leading to the accumulation of sterol intermediates and disruption of normal metabolic flux . This disruption can affect metabolite levels and overall cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The systemic nature of this compound allows it to be distributed throughout the plant, providing protective and curative effects against fungal infections .
Subcellular Localization
This compound’s subcellular localization is primarily within the fungal cell membrane, where it exerts its fungicidal activity by inhibiting sterol biosynthesis . In plant cells, it may localize to specific compartments involved in stress responses and defense mechanisms . The presence of targeting signals or post-translational modifications may direct this compound to these compartments, enhancing its efficacy .
准备方法
Synthetic Routes and Reaction Conditions: Dodemorph acetate is synthesized through the reaction of 4-cyclododecyl-2,6-dimethylmorpholine with acetic acid. The reaction typically involves the use of a solvent such as acetonitrile and a catalyst to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as distillation and crystallization to achieve the desired quality .
化学反应分析
Types of Reactions: Dodemorph acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
科学研究应用
Dodemorph acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and morpholine chemistry.
Biology: Investigated for its effects on fungal cell membranes and sterol biosynthesis.
Medicine: Explored for potential antifungal properties in medical treatments.
Industry: Utilized in the agricultural sector for controlling fungal diseases in ornamental plants.
相似化合物的比较
Tridemorph: Another morpholine fungicide with similar applications but different chemical structure.
Fenpropimorph: A morpholine fungicide used for controlling a broader range of fungal diseases.
Pyrifenox: A fungicide with a different mode of action but used for similar purposes.
Uniqueness: Dodemorph acetate is unique due to its specific inhibition of sterol biosynthesis and its systemic action, providing both protective and curative effects. Its ability to control powdery mildew effectively makes it a valuable tool in agricultural and ornamental plant protection .
属性
IUPAC Name |
acetic acid;4-cyclododecyl-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO.C2H4O2/c1-16-14-19(15-17(2)20-16)18-12-10-8-6-4-3-5-7-9-11-13-18;1-2(3)4/h16-18H,3-15H2,1-2H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJLLELGHSWIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCCCCCCCCCC2.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1593-77-7 (Parent) | |
| Record name | Dodemorph acetate [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031717870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4034283 | |
| Record name | Dodemorph acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31717-87-0 | |
| Record name | Dodemorph acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31717-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodemorph acetate [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031717870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodemorph acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodemorph acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



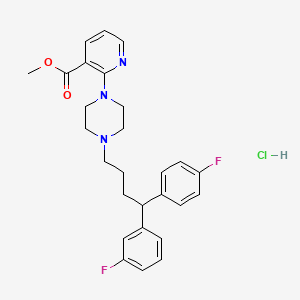
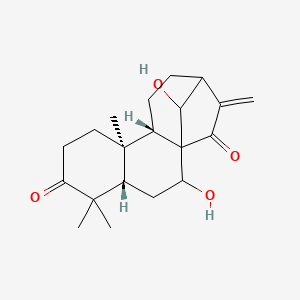

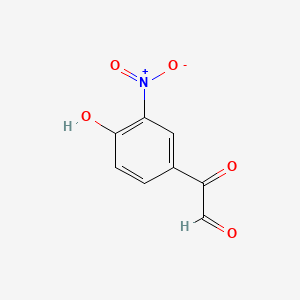
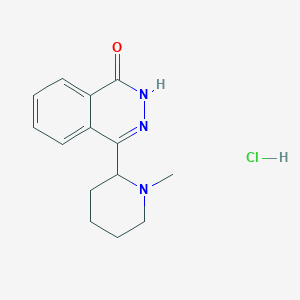
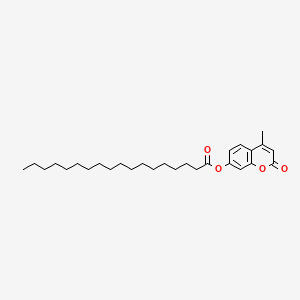
![(2S,3S,4S,5R)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1199016.png)
